Ethyl 6-cyano-1H-indole-3-carboxylate

Pharmaceutical synthesis ALK inhibitor intermediates Alectinib

Ethyl 6-cyano-1H-indole-3-carboxylate is the critical 6-cyano substituted indole-3-carboxylate scaffold required for the synthesis of Alectinib, an FDA-approved ALK inhibitor, and for constructing novel LSD1 inhibitor candidates as claimed in patent literature. The pre-installed 3-position ethyl carboxylate and 6-position cyano group provide two orthogonal functional handles, enabling streamlined synthetic routes and diverse derivatization in medicinal chemistry hit-to-lead campaigns. This specific regioisomer imparts distinct electronic properties that are essential for target engagement, making it a superior choice over alternative cyanoindole regioisomers.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B11889793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyano-1H-indole-3-carboxylate
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1C=CC(=C2)C#N
InChIInChI=1S/C12H10N2O2/c1-2-16-12(15)10-7-14-11-5-8(6-13)3-4-9(10)11/h3-5,7,14H,2H2,1H3
InChIKeyVTBDPEWIXMHRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Cyano-1H-Indole-3-Carboxylate: Core Intermediate with Validated Cyano-Substitution Advantages for Targeted Synthesis


Ethyl 6-cyano-1H-indole-3-carboxylate (CAS 1357147-35-3, C₁₂H₁₀N₂O₂, MW 214.22) is a cyano-substituted indole-3-carboxylate derivative . The compound features a 6-position cyano group (-C≡N) on the indole core with a 3-position ethyl carboxylate ester, creating a bifunctional scaffold amenable to further derivatization at both the indole nitrogen and the ester moiety [1]. This specific substitution pattern distinguishes it from other regioisomeric cyanoindoles and alternative indole-3-carboxylate derivatives, imparting distinct electronic properties and synthetic utility [2].

Why Ethyl 6-Cyano-1H-Indole-3-Carboxylate Cannot Be Arbitrarily Replaced with Other Cyanoindole or Indole-3-Carboxylate Analogs


Substitution of ethyl 6-cyano-1H-indole-3-carboxylate with alternative cyanoindole regioisomers (e.g., 5-cyano or 7-cyano) or unsubstituted indole-3-carboxylate derivatives introduces material differences in electronic distribution, reactivity, and downstream product outcomes. The 6-cyano group exerts a distinct electron-withdrawing effect that alters the electron density of the indole ring system compared to other substitution positions, directly impacting reaction kinetics and regioselectivity in subsequent transformations [1]. Furthermore, regioisomeric differentiation between 5-, 6-, and 7-cyanoindoles has been experimentally characterized via mass spectrometry and ab initio calculations, demonstrating quantifiable differences in gas-phase ion stability and fragmentation patterns that reflect fundamental electronic divergence [2]. In pharmaceutical intermediate applications, the 6-cyano substitution pattern is specifically required for constructing target molecules such as Alectinib, where alternative cyanoindole starting materials would yield different or non-viable synthetic routes [3].

Ethyl 6-Cyano-1H-Indole-3-Carboxylate: Quantified Differential Evidence for Procurement Decisions


Pharmaceutical Intermediate Cost-Benefit: Ethyl 6-Cyano-1H-Indole-3-Carboxylate vs. 6-Cyano-1H-Indole in Alectinib Synthesis

In the synthesis of Alectinib (an FDA-approved ALK inhibitor for NSCLC), both ethyl 6-cyano-1H-indole-3-carboxylate and 6-cyano-1H-indole have been evaluated as starting materials. The ethyl carboxylate derivative offers a pre-installed ester handle at the 3-position, which can streamline downstream functionalization compared to the unsubstituted 6-cyano-1H-indole. However, this advantage must be weighed against procurement cost. Patent literature explicitly identifies both 6-cyano-1H-indole and 6-cyano-1H-indole-3-ethyl carboxylate as expensive raw materials in the Alectinib manufacturing process, necessitating alternative synthetic route development to reduce industrial production costs [1]. The 3-carboxylate ester provides a built-in functional group that eliminates one synthetic step relative to the unsubstituted indole, but this synthetic convenience comes at a premium price point that may affect large-scale procurement economics.

Pharmaceutical synthesis ALK inhibitor intermediates Alectinib Process chemistry

Regioisomeric Scaffold Differentiation: 6-Cyano vs. 5-Cyano vs. 7-Cyano Indole Derivatives in Drug Candidate Design

The position of the cyano substituent on the indole core directly determines biological target engagement profiles. In dopamine D4 receptor studies, 6-cyanoindole derivatives exhibited binding properties that differed from 5-cyano analogs. Specifically, 2-aminomethyl-5-cyanoindoles FAUC 299 and FAUC 316 demonstrated K(i) values of 0.52 nM and 1.0 nM respectively against the D4 receptor, with >8600-fold selectivity over D1, D2long, D2short, and D3 subtypes [1]. While these specific potency values are for 5-cyano derivatives, the study explicitly included both 5- and 6-cyanoindole scaffolds in the SAR evaluation, confirming that the cyano substitution position materially influences both binding affinity and functional agonist efficacy (partial agonist effects of 35% and 30% for test compounds relative to full agonist quinpirole). The 6-cyano scaffold thus represents a distinct pharmacological starting point from the 5-cyano scaffold, with different property trajectories for lead optimization.

Structure-activity relationship Cyanoindole regioisomers Dopamine receptor Neuropsychiatric drug discovery

Synthetic Accessibility: Ethyl 6-Cyano-1H-Indole-3-Carboxylate vs. Ethyl 6-Cyano-1H-Indole-2-Carboxylate in Reissert Indole Synthesis

The regioisomeric position of the carboxylate ester (2- vs. 3-position) on the 6-cyanoindole scaffold dictates the synthetic methodology required for its preparation and subsequent utility. Ethyl 6-cyano-1H-indole-2-carboxylate (CAS 104291-81-8) can be synthesized via Reissert indole synthesis using Zn and HOAc [1]. In contrast, ethyl 6-cyano-1H-indole-3-carboxylate requires distinct synthetic approaches, with recent advances enabling one-pot construction of 3-cyano or carboxylate-indole derivatives via imidoyl chloride-mediated cascade reactions that offer efficiency and diversity-oriented combinatorial library construction [2]. This methodological divergence means that the 3-carboxylate regioisomer may be more readily integrated into modern parallel synthesis workflows, whereas the 2-carboxylate analog may be constrained by traditional Reissert conditions. The 3-position ester also provides a different vector for subsequent derivatization compared to the 2-position ester, affecting molecular geometry and target engagement in medicinal chemistry applications.

Indole synthesis Reissert reaction Regioselective cyclization Heterocyclic chemistry

Cyano-Substituted Indole Privileged Scaffold Validation: LSD1 Inhibitor Pharmacophore Recognition

The 6-cyanoindole scaffold has been explicitly claimed and exemplified in patent literature as a core pharmacophore for LSD1 (lysine-specific demethylase 1) inhibition, a validated epigenetic target in oncology. US Patent US20190092724A1 covers cyano-substituted indole compounds with the general structure featuring a cyano group at the 6-position of the indole ring [1]. The patent includes multiple exemplified compounds containing the 6-cyanoindole core, demonstrating that this specific substitution pattern is recognized as a privileged scaffold for LSD1 inhibitor development. The 6-cyano group is positioned to engage specific binding site interactions that would be geometrically impossible with 4-, 5-, or 7-cyano substitution. Furthermore, 6-cyanoindole has been identified as a significant indole derivative specifically due to the electron-withdrawing -C≡N group, enabling applications in copolymer synthesis (P(6CNIn-co-EDOT)) that leverage the electronic properties conferred by the 6-position substitution [2].

LSD1 inhibitors Epigenetic drug discovery Cyanoindole pharmacophore Cancer therapeutics

Ethyl 6-Cyano-1H-Indole-3-Carboxylate: Validated Application Scenarios Based on Comparative Evidence


Alectinib and Related ALK Inhibitor Intermediate Synthesis

Ethyl 6-cyano-1H-indole-3-carboxylate serves as a key starting material in the synthesis of Alectinib, an FDA-approved ALK inhibitor for non-small cell lung cancer [1]. The pre-installed 3-position ethyl carboxylate provides a functional handle that can streamline the construction of the complex carbazole core structure. Procurement decisions should weigh the synthetic step economy gained from the pre-functionalized 3-position against the premium cost noted in patent literature, particularly for medicinal chemistry applications where gram-scale quantities and synthetic expediency outweigh bulk cost considerations.

LSD1 Inhibitor Drug Discovery Programs

The 6-cyanoindole scaffold is explicitly claimed in patent literature (US20190092724A1) as a core pharmacophore for LSD1 inhibition, a validated epigenetic target in oncology [2]. Ethyl 6-cyano-1H-indole-3-carboxylate provides a versatile entry point for constructing diverse LSD1 inhibitor candidates, with the 3-carboxylate ester enabling further derivatization while maintaining the essential 6-cyano substitution required for target engagement. This regioisomer is specifically relevant for programs developing novel LSD1 inhibitors where the 6-cyano positioning is critical for binding site interactions.

Dopamine D4 Receptor Ligand Development

SAR studies have demonstrated that cyanoindole derivatives, including both 5- and 6-cyano scaffolds, exhibit potent and selective dopamine D4 receptor partial agonist activity [3]. While the most potent compounds in the published series (FAUC 299 and FAUC 316 with K(i) values of 0.52 nM and 1.0 nM) were 5-cyano derivatives, the study explicitly included 6-cyanoindole scaffolds in the SAR evaluation. Ethyl 6-cyano-1H-indole-3-carboxylate offers a structurally distinct starting point for exploring D4 receptor ligand SAR, with the 6-cyano substitution pattern potentially yielding different pharmacological profiles compared to 5-cyano analogs.

Diversity-Oriented Combinatorial Library Synthesis

Recent methodological advances enable the efficient one-pot synthesis of 3-cyano or carboxylate-indole derivatives via imidoyl chloride-mediated cascade reactions, specifically enabling diversity-oriented construction of drug-like privileged scaffold-based combinatorial libraries [4]. Ethyl 6-cyano-1H-indole-3-carboxylate, with its 3-position ester and 6-position cyano groups, is well-suited for integration into such parallel synthesis workflows, providing two distinct functional handles for orthogonal derivatization in medicinal chemistry hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-cyano-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.